

An In-depth Technical Guide to 2,4-Dichlorobenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dichlorobenzaldehyde

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of **2,4-Dichlorobenzaldehyde**, a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. The document details its fundamental chemical properties, presents a standard experimental protocol for its synthesis, and outlines an analytical method for its detection. This guide is intended to serve as a practical resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

2,4-Dichlorobenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a formyl group at position 1. It typically appears as a white to off-white crystalline solid with a pungent odor.[\[1\]](#)[\[2\]](#) Its chemical reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde functional group.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **2,4-Dichlorobenzaldehyde**.

Property	Value	Source
Molecular Formula	C ₇ H ₄ Cl ₂ O	[1][3][4]
Molecular Weight	175.01 g/mol	[1][3][5]
CAS Number	874-42-0	[3][5]
Melting Point	64-71 °C	[6]
Boiling Point	233 °C (at 760 mmHg)	[1][6]
Appearance	White crystalline solid or off-white chunky solid	[1][2]
Solubility	Insoluble in water	[1]

Experimental Protocols

2,4-Dichlorobenzaldehyde is utilized in the synthesis of various compounds, including platelet aggregation inhibitors and novel Schiff bases.[2] It serves as a crucial intermediate for fungicides like diniconazole and is used in the preparation of dyes and antiseptics.[7][8]

Laboratory Synthesis via Hydrolysis of 2,4-Dichlorobenzal Chloride

This protocol details a common method for the laboratory-scale synthesis of **2,4-Dichlorobenzaldehyde**.

Principle: The synthesis involves the hydrolysis of 2,4-dichlorobenzal chloride in the presence of concentrated sulfuric acid. The reaction proceeds with the evolution of hydrogen chloride gas, followed by purification of the resulting aldehyde.

Materials and Equipment:

- 2,4-Dichlorobenzal chloride
- Concentrated sulfuric acid (H₂SO₄)
- Ice

- Diethyl ether (ether)
- Sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Three-necked flask with ground sleeve
- Stirrer
- Reflux condenser
- Wide capillary tube (for gas inlet)
- Water pump (for vacuum)
- Separatory funnel
- Distillation apparatus or recrystallization setup
- Heating mantle

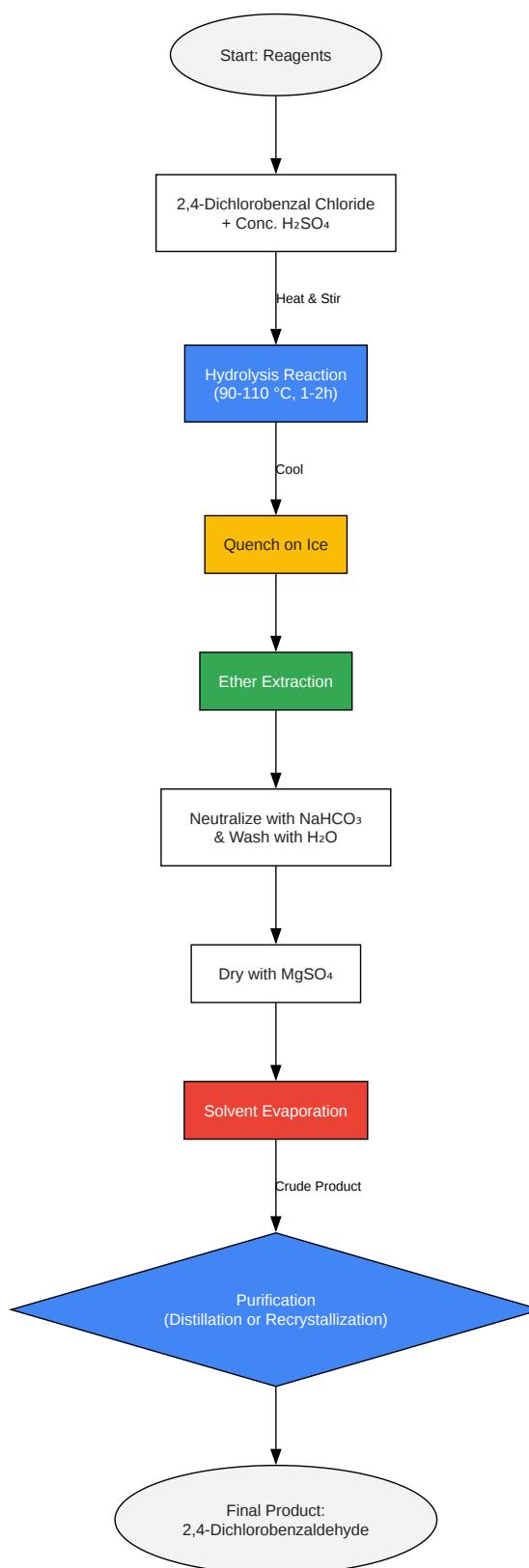
Methodology:

- Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet capillary tube, place 2,4-dichlorobenzal chloride. Add concentrated sulfuric acid, using approximately eight times the weight of the benzal chloride.[6]
- Reaction Conditions: Pass a stream of nitrogen through the capillary tube while simultaneously applying a vacuum from a water pump to the top of the reflux condenser. Heat the mixture to 90-110 °C while stirring.[6]
- Reaction Progression: A vigorous evolution of hydrogen chloride gas will be observed, and the reaction mixture will turn an intense red-brown color. Continue the reaction for approximately 1-2 hours, or until the evolution of gas ceases.[6]
- Work-up and Extraction: Carefully pour the cooled reaction mixture onto ice. Extract the **2,4-Dichlorobenzaldehyde** from the aqueous mixture several times using diethyl ether.[6]

- Neutralization and Washing: Combine the ethereal extracts and neutralize them by washing with a sodium bicarbonate solution. Subsequently, wash the extracts with water.[6]
- Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Evaporate the ether to obtain the crude product.[6]
- Purification: The final product can be purified either by vacuum distillation or by recrystallization from ligroin. The expected yield is approximately 80%. [6]

Visualization of Synthesis and Purification Workflow

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the process from starting materials to the purified product.



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Caption: Workflow for the synthesis and purification of **2,4-Dichlorobenzaldehyde**.

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